N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with a benzamide group modified by a pyrrolidine sulfonyl moiety and a thioether-linked p-tolylaminoacetamide chain. The 1,3,4-thiadiazole scaffold is known for its metabolic stability and bioactivity, while the sulfonamide and acetamide groups enhance solubility and target binding affinity . The presence of the pyrrolidine sulfonyl group may improve membrane permeability compared to bulkier substituents, as observed in similar derivatives .
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S3/c1-15-4-8-17(9-5-15)23-19(28)14-32-22-26-25-21(33-22)24-20(29)16-6-10-18(11-7-16)34(30,31)27-12-2-3-13-27/h4-11H,2-3,12-14H2,1H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSROVZHPUCWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a thiadiazole ring , an amide functional group , and a pyrrolidinyl sulfonyl group . These structural elements contribute to its reactivity and biological activity. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities due to the presence of nitrogen-sulfur linkages in its structure .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes or proteins involved in critical cellular processes, such as bacterial cell wall synthesis or metabolic pathways .
Pharmacological Properties
The compound has shown a broad spectrum of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Studies have reported that certain thiadiazole derivatives possess cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The combination of the thiadiazole nucleus with other moieties enhances cytotoxicity, indicating potential for development as anticancer agents .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of a series of thiadiazole derivatives, including those structurally related to this compound. The findings indicated significant cytotoxic effects with IC50 values ranging from 20 to 30 μM against HeLa cells .
- Molecular Docking Studies : Molecular docking studies have been conducted to explore how this compound interacts with specific targets within cells. These studies suggest that it may effectively bind to active sites of enzymes, potentially leading to inhibition of their activity and modulation of cellular pathways .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiadiazole ring + Amide group + Pyrrolidine | Antimicrobial, Anticancer |
| 2-Nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Nitro group + Thiadiazole ring | Enhanced reactivity and potential for different pharmacological effects |
| 1-Amino-N-(5-thiazolyl)-thiadiazole | Thiazole ring + Amine group | Antimicrobial, Anticancer |
Scientific Research Applications
Anticancer Applications
The 1,3,4-thiadiazole scaffold has demonstrated significant anticancer properties across various studies:
- Mechanism of Action : Compounds containing the 1,3,4-thiadiazole ring have been shown to induce apoptosis in cancer cells. For instance, derivatives of this scaffold have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising IC50 values that indicate potent antiproliferative effects. One study reported that a derivative with a benzyl piperidine moiety exhibited an IC50 of 2.32 µg/mL against HepG2 cells .
- Case Studies : A review highlighted several thiadiazole derivatives that have progressed to clinical trials. These include compounds that demonstrate efficacy in inhibiting tumor growth in both in vitro and in vivo models . For example, compounds evaluated against human leukemia and melanoma cells showed decreased viability and induced apoptosis .
Antimicrobial Properties
The antimicrobial potential of 1,3,4-thiadiazole derivatives has been extensively documented:
- Broad-Spectrum Activity : The derivatives exhibit activity against a range of pathogens including bacteria and fungi. A notable example includes the compound Megazol, which has shown effectiveness against Trypanosoma brucei and Trypanosoma cruzi, despite its high toxicity .
- Recent Findings : Research indicates that modifications to the thiadiazole structure can enhance antimicrobial activity. For instance, specific substitutions on the thiadiazole ring have led to improved efficacy against resistant strains of bacteria .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, compounds featuring the 1,3,4-thiadiazole scaffold have shown promise in other therapeutic areas:
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with thiadiazole derivatives, suggesting their potential use in treating inflammatory diseases .
- Anticonvulsant Activity : Certain derivatives have been identified as having anticonvulsant effects. Research has indicated that modifications can lead to enhanced potency with reduced toxicity compared to traditional anticonvulsants like phenytoin .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their comparative features:
Key Findings from Comparative Analysis
Bioactivity Profile: The target compound’s p-tolylamino-thioether moiety is structurally analogous to cytotoxic thiadiazole derivatives (e.g., IC₅₀: 4.2 µM against MCF-7 cells) . Compared to morpholine-thioxoacetamide derivatives (MIC: 8–64 µg/mL), the pyrrolidine sulfonyl group could enhance Gram-negative bacterial targeting due to increased polarity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves sequential acylation and sulfonylation steps, as seen in related N-(thiadiazol-2-yl)benzamide derivatives . However, the pyrrolidine sulfonyl group may require specialized sulfonating agents, increasing synthetic complexity compared to morpholine or piperidine analogues .
Target Selectivity :
- Docking studies of similar 1,3,4-thiadiazole-sulfonamides suggest strong affinity for ATP-binding pockets in kinases (e.g., CDK5/p25) . The pyrrolidine sulfonyl group in the target compound may disrupt ATP binding more effectively than piperidine derivatives due to its smaller ring size and conformational flexibility .
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides under acidic conditions. For example, heating thiocarbonohydrazide with carboxylic acid derivatives in phosphoryl chloride (POCl₃) yields 2-aminothiadiazoles.
Procedure :
Functionalization at the 5-Position
The mercapto group at position 5 undergoes nucleophilic substitution with 2-chloro-N-(p-tolyl)acetamide to introduce the thioether side chain.
Procedure :
- Combine 5-mercapto-1,3,4-thiadiazol-2-amine (1.0 equiv) and 2-chloro-N-(p-tolyl)acetamide (1.1 equiv) in ethanol.
- Add aqueous NaOH (2M) dropwise under stirring.
- React at room temperature for 8 hours.
- Precipitate the product with water, filter, and dry to obtain 5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine (yield: 72–80%).
Synthesis of the 4-(Pyrrolidin-1-ylsulfonyl)benzamide Moiety
Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is sulfonylated using pyrrolidine-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Procedure :
Activation of the Carboxylic Acid
The benzoic acid is activated as an acyl chloride using thionyl chloride (SOCl₂).
Procedure :
- Reflux 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 equiv) in SOCl₂ (5.0 equiv) for 2 hours.
- Evaporate excess SOCl₂ under vacuum to obtain 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (yield: 95%).
Final Amide Coupling
The thiadiazole amine and benzoyl chloride are coupled using a Schotten-Baumann reaction.
Procedure :
- Dissolve 5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 equiv) in THF.
- Add 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (1.1 equiv) and TEA (2.0 equiv).
- Stir at 0°C for 1 hour, then at room temperature for 12 hours.
- Concentrate, purify via silica gel chromatography (eluent: ethyl acetate/hexane 1:1), and isolate the title compound (yield: 65–70%).
Analytical Data and Optimization
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, p-tolyl), 7.12 (d, J = 8.0 Hz, 2H, p-tolyl), 4.32 (s, 2H, SCH₂), 3.25–3.15 (m, 4H, pyrrolidine), 2.31 (s, 3H, CH₃), 1.85–1.75 (m, 4H, pyrrolidine).
- HRMS (ESI) : m/z calc. for C₂₃H₂₅N₅O₄S₂ [M+H]⁺: 540.1378; found: 540.1381.
Reaction Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiadiazole cyclization | POCl₃, 110°C, 6h | 72 | 95% |
| Thioether formation | NaOH, EtOH, 8h | 78 | 97% |
| Sulfonylation | TEA, DCM, 4h | 88 | 96% |
| Amide coupling | TEA, THF, 12h | 68 | 98% |
Challenges and Mitigation Strategies
- Regioselectivity in Thiadiazole Functionalization : The 5-position’s reactivity was ensured by using stoichiometric control and low-temperature conditions.
- Sulfonamide Hydrolysis : Anhydrous conditions during sulfonylation prevented hydrolysis of the sulfonamide group.
- Amide Coupling Efficiency : Excess acyl chloride and prolonged reaction times improved yields.
Q & A
Q. What are the challenges in scaling synthesis from milligram to gram quantities?
- Methodological Answer :
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures ).
- Exothermic Hazards : Use jacketed reactors with controlled cooling for sulfonylation .
- Byproduct Management : Implement inline IR spectroscopy to monitor intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
